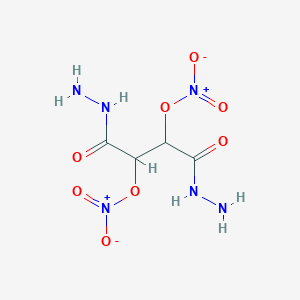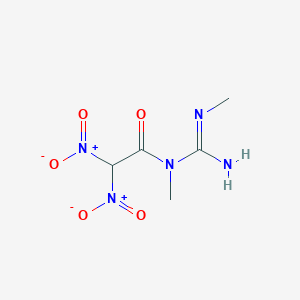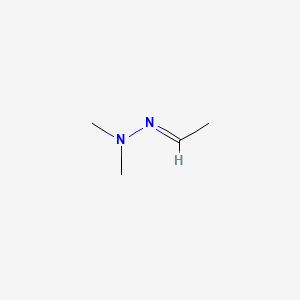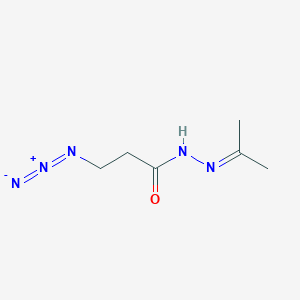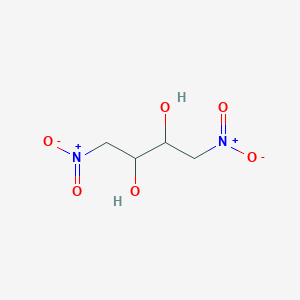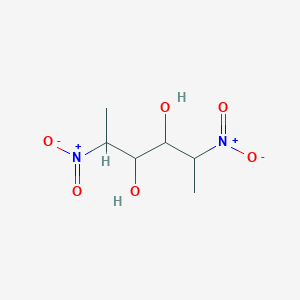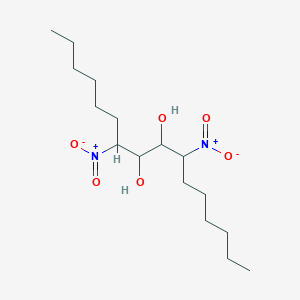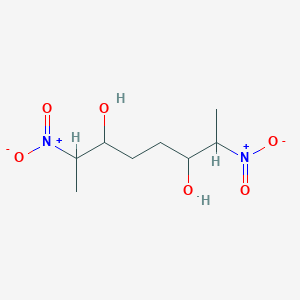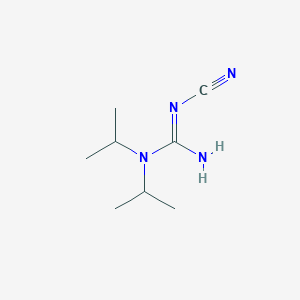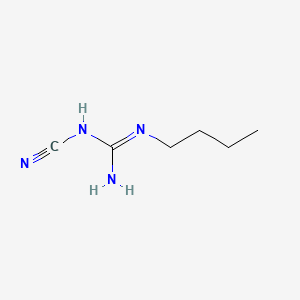
胍,1-丁基-3-氰基-
描述
Guanidine is a strong organic base that plays a crucial role in the metabolism of living organisms . It is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions . Guanidines also serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
Synthesis Analysis
The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .Molecular Structure Analysis
From the viewpoint of structural chemistry, guanidine and its derivatives can be presented as the molecules consisting simultaneously of two functionalities: aminal and imine . The guanidine molecule has six π-electrons at the bonding orbitals, the so-called Y-delocalization takes place, which determines the high molecule stability similar to those of aromatic systems .Physical And Chemical Properties Analysis
The ability of guanidines to form hydrogen bonds (HBs), their planarity, and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity . The high basicity of guanidine (the p K aH of the guanidinium cation in water is 13.6 ) indicates that at physiological pH, guanidine will be protonated forming the guanidinium cation .科学研究应用
药物化学: 胍衍生物是强效且选择性的激动剂或拮抗剂,用于人类组胺受体,在药物开发中显示出潜力。例如,发现一种特定的氰基胍类化合物是人类组胺 H4 受体的强效激动剂,具有显着的选择性和对其他组胺受体亚型的活性可忽略不计 (Geyer 等人,2016).
有机合成: 胍衍生物用作不对称合成中的催化剂。一项研究证明了改性胍用于羰基化合物对映选择性三甲基甲硅烷基氰化的用途,为手性分子的合成提供了一条途径 (Kitani 等人,2005).
自由基合成: 胍,特别是在多环框架中,是各种化合物自由基合成的关键。它们被用作制备复杂结构的新型自由基配偶,突出了它们在有机合成中的多功能性 (Larraufie 等人,2010).
化学转化: N1-酰基-N3-氰基胍经氯化和环化形成 1,3,4-恶二唑。这种转化证明了胍衍生物在创建新化学结构方面的反应性和潜力 (Suyama 等人,2003).
癌症研究: 含有查耳酮骨架的胍衍生物对人白血病细胞表现出有效的抗增殖作用,表明它们作为抗癌剂的潜力 (Estévez-Sarmiento 等人,2022).
催化: 固定在磁性纳米粒子上的胍已被评估为一种可回收且高效的羰基化合物氰基化纳米催化剂,说明了其在绿色化学中的应用 (Atashkar 等人,2013).
生物技术: 胍及其衍生物在生物技术中具有应用,例如 DNA/蛋白质结合研究,显示了这些化合物的多种生物学意义 (Jeyalakshmi 等人,2014).
作用机制
安全和危害
未来方向
The powerful synthetic potential of guanidine and its derivatives is being correlated with a new stage of development of the chemistry of organoelement compounds . This is in the context of the search for new efficient compounds and materials with biocidal, catalytic, and other valuable properties . The first encouraging results in the field of synthesis of organosilicon guanidine-containing compounds allow us to take a fresh look at the prospects of further intersection and mutual enrichment of modern organosilicon chemistry and the chemistry of guanidine derivatives .
属性
IUPAC Name |
2-butyl-1-cyanoguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-2-3-4-9-6(8)10-5-7/h2-4H2,1H3,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDCDPXQCUJWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)NC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194190 | |
| Record name | Guanidine, 1-butyl-3-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41283-66-3 | |
| Record name | N-Butyl-N′-cyanoguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41283-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, 1-butyl-3-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041283663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, 1-butyl-3-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



